Methyltrioctylammonium chloride
Overview
Description
Mechanism of Action
Methyltrioctylammonium chloride is a quaternary ammonium salt that has been used in various applications due to its unique properties . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound is primarily used as a phase-transfer catalyst . It facilitates the migration of a reactant from one phase into another where the reaction occurs . The primary targets of this compound are therefore the reactants in the chemical reactions it catalyzes .
Mode of Action
As a phase-transfer catalyst, this compound operates by enhancing the solubility of reactants in a reaction, allowing them to move from one phase to another . This increases the rate of reaction by bringing the reactants into closer contact, thereby facilitating the reaction .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the particular reaction it is catalyzing. For instance, it has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . It has also been used in the synthesis of extended π-systems using aromatic aldehydes and methyldiazines .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its permanently charged nitrogen atom . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and the presence of transport proteins .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . For example, in the synthesis of acridine dione derivatives, the compound acts as a catalyst to increase the reaction rate and yield .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the reactions it catalyzes . Moreover, the compound is hygroscopic, meaning it absorbs moisture from the air . This could potentially affect its stability and efficacy as a catalyst .
Biochemical Analysis
Biochemical Properties
Methyltrioctylammonium chloride is known to interact with various biomolecules. It has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . It has also been used in the synthesis of extended π-systems using aromatic aldehydes and methyldiazines .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role as a phase transfer catalyst. It facilitates the migration of a reactant from one phase into another where reaction occurs
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltrioctylammonium chloride is typically synthesized through the reaction of trioctylamine with methyl chloride. The process involves the following steps:
Trioctylamine Preparation: Trioctylamine is prepared by reacting octylamine with an appropriate alkylating agent.
Quaternization Reaction: Trioctylamine is then reacted with methyl chloride in the presence of a suitable solvent, such as chloroform or hexane, under controlled temperature conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The reaction is carried out in a reactor where trioctylamine and methyl chloride are mixed and heated to the desired temperature. The reaction mixture is then purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyltrioctylammonium chloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents like potassium permanganate or nitric acid. The reactions are typically carried out in the presence of this compound as a catalyst.
Substitution Reactions: Aromatic aldehydes, dimedone, and amines are used as reagents, with the reactions being facilitated by ultrasonic irradiation.
Major Products Formed:
Oxidation: The major product formed is 1,6-hexanedioic acid.
Substitution: The major products are acridine dione derivatives.
Scientific Research Applications
Methyltrioctylammonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trioctylmethylammonium chloride: Similar in structure but differs in the length of the alkyl chains.
Methyltrialkylammonium chloride (mixture of C8-C10): Contains a mixture of alkyl chains, providing different solubility and reactivity properties.
Uniqueness: Methyltrioctylammonium chloride is unique due to its specific alkyl chain length, which provides optimal balance between hydrophobicity and hydrophilicity. This makes it particularly effective as a phase transfer catalyst and in solvent extraction processes .
Properties
IUPAC Name |
methyl(trioctyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGEWXEAPTVCK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35675-86-6 (iodide), 22061-11-6 (Parent) | |
Record name | Trioctylmethylammonium | |
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DSSTOX Substance ID |
DTXSID1044487 | |
Record name | Methyltrioctylammonium chloride | |
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Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [Alfa Aesar MSDS] | |
Record name | Methyltrioctylammonium chloride | |
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CAS No. |
5137-55-3, 63393-96-4 | |
Record name | Trioctylmethylammonium chloride | |
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Record name | Trioctylmethylammonium | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | Methyltrioctylammonium chloride | |
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Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |
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Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methyltrioctylammonium Chloride (frequently referred to as Aliquat 336 in the provided research) often acts as a phase transfer catalyst (PTC) or extractant due to its amphiphilic nature. It interacts with its target by forming ion pairs. For instance, in metal extraction, it forms ion pairs with anionic metal complexes in the aqueous phase, enabling their transfer to the organic phase. [] This interaction leads to the separation and potential recovery of metal ions from aqueous solutions. [] In other applications, it interacts with molecules like dyes [, , ] or pharmaceutical compounds [, ] to facilitate their extraction.
ANone: this compound demonstrates compatibility with various materials, enabling its use in diverse applications:
- Membranes: It is effectively incorporated into polymer inclusion membranes (PIMs) for selective separation processes, demonstrating stability in contact with aqueous solutions. [] Examples include its use in separating arsenic [], nutrients [], and for application in microbial fuel cells (MFCs). [, ]
- Organic Solvents: It exhibits good solubility in organic solvents like chloroform [, , ], benzene [], toluene [], and 1-octanol [, ], allowing its use as an extractant in liquid-liquid extraction systems.
- Stability: While the research doesn't provide specific stability data, its successful use in various applications suggests adequate stability under the tested conditions. For instance, it remained active as a catalyst in epoxidation reactions carried out at 40-50°C. []
ANone: this compound is widely used as a phase transfer catalyst, facilitating reactions between reagents located in different phases.
- Epoxidation: It effectively catalyzes the epoxidation of alkenes using hydrogen peroxide (H2O2) as an oxidant, as seen in the epoxidation of 1,5,9-cyclododecatriene. [, , ] The mechanism involves transferring the anionic oxidant from the aqueous phase to the organic phase, where the reaction with the alkene occurs. [, , ]
- Other Reactions: It participates in various other reactions, including the extraction of cobalt from nickel-containing solutions, [] the synthesis of 1,2-epoxy-5,9-cyclododecadiene, [] and the acylation of quinolines and isoquinolines. []
ANone: The provided research papers do not delve into computational chemistry or modeling studies specific to this compound.
ANone: While the provided research does not explicitly investigate SAR for this compound, it highlights the importance of its structure for its function:
- Amphiphilic Nature: Its long alkyl chains provide hydrophobicity for interaction with organic phases, while the positively charged quaternary ammonium group allows ion pair formation and interaction with anionic species. [, ]
- Comparison with Other Extractants: Studies comparing this compound with other quaternary ammonium salts, [, ] ionic liquids, [, ] and even other extractants like trioctylamine [], reveal how structural differences influence extraction efficiency and selectivity.
ANone: The provided research primarily focuses on the applications of this compound as a chemical reagent and phase transfer catalyst for extraction, separation, and synthesis processes. The questions you posed, focusing on pharmaceutical properties like SHE regulations, PK/PD, toxicology, drug delivery, etc., are not relevant in this context.
ANone: The research explores various alternatives to this compound for specific applications:
- Other Quaternary Ammonium Salts: For epoxidation reactions, different quaternary ammonium salts like (cetyl)pyridinium chloride and tetrabutylammonium hydrogensulfate were studied, showing varying catalytic activity compared to this compound. []
- Ionic Liquids: Studies investigated ionic liquids based on imidazolium and tetraalkylammonium cations for metal extraction, comparing their performance and selectivity to this compound. [, ]
- Trioctylamine: As a basic extractant, trioctylamine was studied alongside this compound for arsenic removal. []
A: The research highlights the use of standard analytical techniques like spectrophotometry [, , , , ], atomic absorption spectrometry [, ], and high-performance liquid chromatography [, , ] for studying this compound-based systems. Access to these analytical tools and expertise in separation science, analytical chemistry, and material science is essential for advancing research in this field.
ANone: The provided research represents a snapshot of the applications of this compound, primarily focusing on its use as a phase transfer catalyst and extractant in various chemical processes. Tracing back its historical context and milestones would require a more extensive literature review beyond the scope of this Q&A.
ANone: The research highlights the cross-disciplinary nature of research involving this compound:
- Chemistry & Environmental Science: Its use in extracting pollutants like dyes [, , ] and heavy metals [, , , ] from wastewater highlights its relevance in environmental remediation.
- Chemistry & Analytical Chemistry: Development of analytical methods using this compound as an extractant for preconcentrating analytes like pharmaceuticals [, ] and metal ions [, , , , ] showcases the synergy between these fields.
- Chemistry & Material Science: Incorporation of this compound into PIMs for selective separation processes [, , ] demonstrates the intersection of these disciplines.
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